

Fumaric Acid-13C4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fumaric acid-13C4	
Cat. No.:	B583581	Get Quote

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This technical guide provides an in-depth overview of **Fumaric acid-13C4**, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data, experimental protocols, and pathway visualizations to facilitate its application in sophisticated metabolic studies.

Core Compound Data

Fumaric acid-13C4 is a non-radioactive, stable isotope-labeled version of fumaric acid, an essential intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). The incorporation of four carbon-13 atoms allows for its use as a tracer in metabolic flux analysis and as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples.[1][2]



Parameter	Value	Source(s)
CAS Number	201595-62-2	[2][3][4][5]
Molecular Formula	¹³ C ₄ H ₄ O ₄	[2][3][4][5]
Molecular Weight	120.04 g/mol	[2][3][4][5]
Appearance	White to off-white solid	[3]
Applications	Tracer in metabolic studies, internal standard for NMR and MS analysis	[1][2]

Experimental Protocols

The primary application of **Fumaric acid-13C4** is in stable isotope-resolved metabolomics (SIRM) studies to trace the metabolic fate of fumarate and quantify its concentration in various biological matrices. Below are representative protocols for its use in mass spectrometry-based analyses.

Quantification of Fumarate in Plasma using LC-MS/MS

This protocol outlines the use of **Fumaric acid-13C4** as an internal standard for the quantification of endogenous fumarate in plasma samples.

- 1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To a 100 μL aliquot of plasma, add a known concentration of Fumaric acid-13C4 solution to serve as an internal standard.
- Precipitate proteins by adding 400 μL of a cold extraction solvent (e.g., 80:20 methanol:water).
- Vortex the mixture vigorously for 1 minute.



- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 μL of 50:50 acetonitrile:water).

2. LC-MS/MS Analysis:

- · Liquid Chromatography (LC):
 - Use a suitable column for polar metabolite separation, such as a reversed-phase C18 column or a HILIC column.
 - Establish a gradient elution profile using mobile phases appropriate for the chosen column (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
- Mass Spectrometry (MS/MS):
 - Operate the mass spectrometer in negative ion mode.
 - Use multiple reaction monitoring (MRM) to detect and quantify fumarate and Fumaric acid-13C4.
 - Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
 - The concentration of endogenous fumarate is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Metabolic Flux Analysis in Cultured Cells using GC-MS

This protocol describes the use of a 13C-labeled substrate (e.g., [U-13C6]glucose) to trace its incorporation into fumarate, with **Fumaric acid-13C4** potentially used as an internal standard for quantification.



1. Cell Culture and Labeling:

- Culture cells to the desired confluency in a standard growth medium.
- Replace the standard medium with a labeling medium containing the 13C-labeled substrate (e.g., glucose-free DMEM supplemented with [U-13C6]glucose).
- Incubate the cells for a sufficient period to achieve isotopic steady-state labeling of intracellular metabolites (typically 24-48 hours).

2. Metabolite Extraction:

- Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.
- Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
- Collect the cell extract and centrifuge to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new tube.
- 3. Derivatization for GC-MS Analysis:
- Dry the metabolite extract under a stream of nitrogen.
- To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane BSTFA + 1% TMCS) to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.
- Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
- 4. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Use a suitable GC column and temperature gradient to separate the derivatized metabolites.



- The mass spectrometer will detect the different mass isotopologues of fumarate resulting from the incorporation of 13C atoms from the labeled substrate.
- By analyzing the mass isotopomer distribution, the relative contribution of the labeled substrate to the fumarate pool can be determined, providing insights into the activity of the TCA cycle.

Signaling Pathways and Experimental Workflows

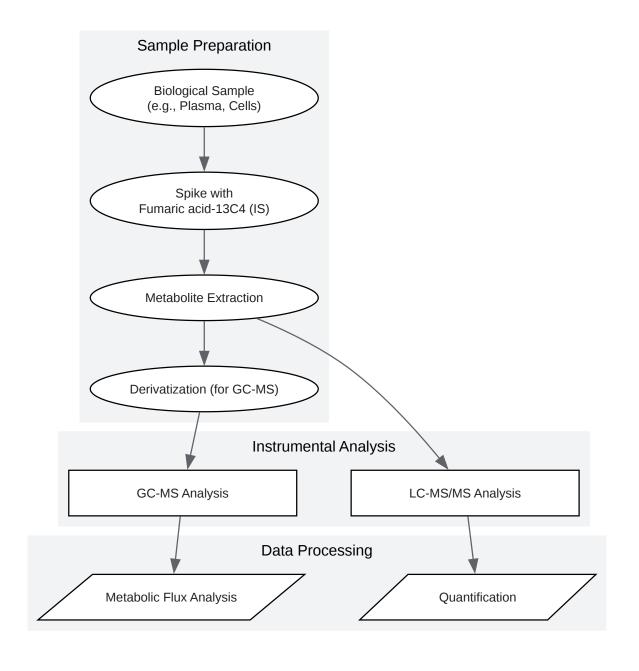
Visualizing the flow of molecules through metabolic pathways and the sequence of experimental steps is crucial for understanding and executing complex research. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.



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Caption: 13C Labeling of Fumarate in the TCA Cycle.





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Caption: General Workflow for Metabolomic Analysis.

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